molecular formula C15H24BrNO B5127040 5-(2-bromophenoxy)-N,N-diethylpentan-1-amine

5-(2-bromophenoxy)-N,N-diethylpentan-1-amine

Cat. No.: B5127040
M. Wt: 314.26 g/mol
InChI Key: JRKNIECZGDVLRZ-UHFFFAOYSA-N
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Description

5-(2-bromophenoxy)-N,N-diethylpentan-1-amine is an organic compound that features a bromophenoxy group attached to a pentan-1-amine backbone

Properties

IUPAC Name

5-(2-bromophenoxy)-N,N-diethylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrNO/c1-3-17(4-2)12-8-5-9-13-18-15-11-7-6-10-14(15)16/h6-7,10-11H,3-5,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKNIECZGDVLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2-bromophenoxy)-N,N-diethylpentan-1-amine typically involves a multi-step process. One common method starts with the reaction of 2-bromophenol with an appropriate alkylating agent to form 2-bromophenoxyalkane. This intermediate is then subjected to a nucleophilic substitution reaction with N,N-diethylpentan-1-amine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .

Chemical Reactions Analysis

5-(2-bromophenoxy)-N,N-diethylpentan-1-amine can undergo various chemical reactions, including:

Scientific Research Applications

5-(2-bromophenoxy)-N,N-diethylpentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-bromophenoxy)-N,N-diethylpentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can facilitate binding to these targets, while the amine group may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar compounds to 5-(2-bromophenoxy)-N,N-diethylpentan-1-amine include:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and binding affinity, which make it valuable for various applications.

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